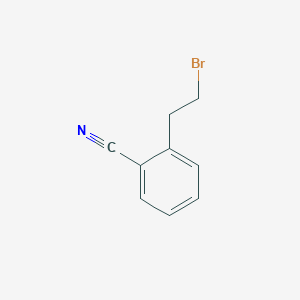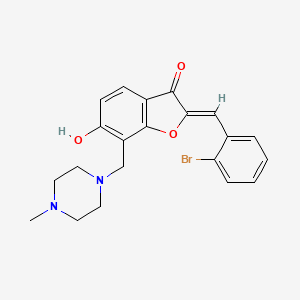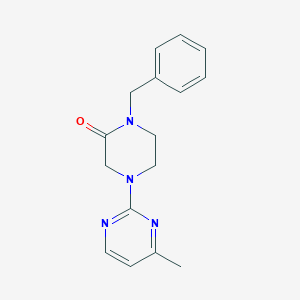
1-Benzyl-4-(4-methylpyrimidin-2-yl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-(4-methylpyrimidin-2-yl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential pharmacological properties. The compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.
作用机制
The exact mechanism of action of 1-Benzyl-4-(4-methylpyrimidin-2-yl)piperazin-2-one is not fully understood. However, it has been proposed that the compound acts as a modulator of the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of neuronal excitability. It has also been suggested that the compound may act on other neurotransmitter systems such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
1-Benzyl-4-(4-methylpyrimidin-2-yl)piperazin-2-one has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a reduction in neuronal excitability. The compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Additionally, it has been shown to have antioxidant and anti-inflammatory effects.
实验室实验的优点和局限性
One of the advantages of using 1-Benzyl-4-(4-methylpyrimidin-2-yl)piperazin-2-one in lab experiments is its potential pharmacological properties. The compound has been shown to have various effects in animal models, which makes it a promising candidate for further research. Additionally, the compound is relatively easy to synthesize, which makes it readily available for use in lab experiments.
One of the limitations of using 1-Benzyl-4-(4-methylpyrimidin-2-yl)piperazin-2-one in lab experiments is its potential toxicity. The compound has been shown to have toxic effects in some animal models, which may limit its use in certain experiments. Additionally, the exact mechanism of action of the compound is not fully understood, which may make it difficult to interpret the results of some experiments.
未来方向
There are several future directions for research on 1-Benzyl-4-(4-methylpyrimidin-2-yl)piperazin-2-one. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use as an antimicrobial and antitumor agent. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential toxicity.
合成方法
1-Benzyl-4-(4-methylpyrimidin-2-yl)piperazin-2-one can be synthesized using various methods. The most common method involves the reaction of 4-methyl-2-aminopyrimidine with benzyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine in the presence of a catalyst such as palladium on carbon to yield the final product. Other methods include the reaction of 4-methyl-2-aminopyrimidine with benzylamine and piperazine in the presence of a solvent such as ethanol.
科学研究应用
1-Benzyl-4-(4-methylpyrimidin-2-yl)piperazin-2-one has been extensively studied for its potential pharmacological properties. It has been shown to have anticonvulsant, antidepressant, anxiolytic, and analgesic effects in animal models. The compound has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, it has been shown to have antimicrobial and antitumor properties.
属性
IUPAC Name |
1-benzyl-4-(4-methylpyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-13-7-8-17-16(18-13)20-10-9-19(15(21)12-20)11-14-5-3-2-4-6-14/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYAOUXCRGBJGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(C(=O)C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(4-methylpyrimidin-2-yl)piperazin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


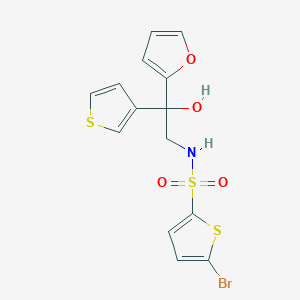
![2-Chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B2893804.png)
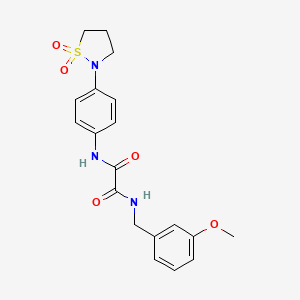
![1-(3-chlorophenyl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2893808.png)
![N-[2-(4-chlorophenyl)ethyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2893809.png)
![4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2893810.png)
![1-[3-(4-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine](/img/structure/B2893813.png)
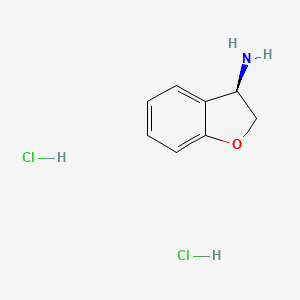
![7-Hexyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2893815.png)
![Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2893818.png)
